molecular formula C17H25NO5 B14040200 (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid

Cat. No.: B14040200
M. Wt: 323.4 g/mol
InChI Key: KGSVUJFDZNJZQS-KRWDZBQOSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an isopropoxyphenyl group, and a propanoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Introduction of the Isopropoxyphenyl Group: The protected amino acid is then subjected to a Friedel-Crafts alkylation reaction with isopropyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Formation of the Propanoic Acid Moiety: The final step involves the oxidation of the intermediate product to introduce the propanoic acid functionality using an oxidizing agent such as potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Additionally, industrial methods may employ continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc protecting group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of deprotected amino acids or other derivatives

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid is unique due to the presence of the isopropoxyphenyl group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and interaction with molecular targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)propanoic acid

InChI

InChI=1S/C17H25NO5/c1-11(2)22-13-9-7-12(8-10-13)17(6,14(19)20)18-15(21)23-16(3,4)5/h7-11H,1-6H3,(H,18,21)(H,19,20)/t17-/m0/s1

InChI Key

KGSVUJFDZNJZQS-KRWDZBQOSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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